1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzothiophenes. These compounds are characterized by a benzene ring fused to a thiophene ring. The presence of a chlorophenyl group and a methanamine moiety further defines its chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of appropriate precursors.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.
Formation of Methanamine Moiety: The methanamine group can be introduced through reductive amination or other amination techniques.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions may lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, such as nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be studied for its biological activity and interactions with biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on its application and the biological system involved. Common molecular targets may include enzymes, receptors, or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1-Benzothiophen-2-yl)-1-phenylmethanamine hydrochloride
- 1-(1-Benzothiophen-2-yl)-1-(4-chlorophenyl)methanamine hydrochloride
Comparison
Compared to similar compounds, 1-(1-Benzothiophen-2-yl)-1-(2-chlorophenyl)methanamine hydrochloride may exhibit unique properties due to the specific positioning of the chlorophenyl group
Eigenschaften
Molekularformel |
C15H13Cl2NS |
---|---|
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
1-benzothiophen-2-yl-(2-chlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H12ClNS.ClH/c16-12-7-3-2-6-11(12)15(17)14-9-10-5-1-4-8-13(10)18-14;/h1-9,15H,17H2;1H |
InChI-Schlüssel |
KIUGXXRGYBGING-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(S2)C(C3=CC=CC=C3Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.